Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride
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Overview
Description
Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride: is a heterocyclic organic compound featuring a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction can be performed under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . The reaction conditions can be optimized by adjusting the pH and temperature to improve yield and selectivity .
Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry principles, such as using nano-catalysis and multicomponent reactions. These methods enhance the selectivity, purity, and yield of the product while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Chemistry: Thiazolidine derivatives are used as intermediates in organic synthesis, facilitating the construction of complex molecules .
Biology: These compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: Thiazolidine derivatives are explored as potential drug candidates due to their pharmacological properties. They are used in the design of multifunctional drugs targeting various biological pathways .
Industry: In the industrial sector, thiazolidine derivatives are employed in the synthesis of valuable organic compounds and as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, modulating their activity. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Thiazole: A five-membered ring with sulfur and nitrogen atoms, known for its biological activities.
Oxazolidine: A sulfur analog of thiazolidine, featuring an oxygen atom instead of sulfur.
Uniqueness: Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylthio group enhances its lipophilicity and potential for membrane permeability .
Properties
CAS No. |
41956-82-5 |
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Molecular Formula |
C12H26ClNS2 |
Molecular Weight |
283.9 g/mol |
IUPAC Name |
3-(3-hexylsulfanylpropyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C12H25NS2.ClH/c1-2-3-4-5-9-14-10-6-7-13-8-11-15-12-13;/h2-12H2,1H3;1H |
InChI Key |
ADUQCZNXZCXDGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCCN1CCSC1.Cl |
Origin of Product |
United States |
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